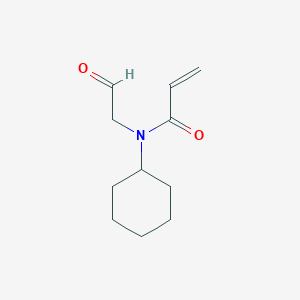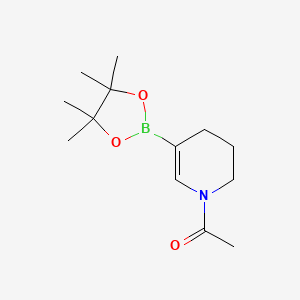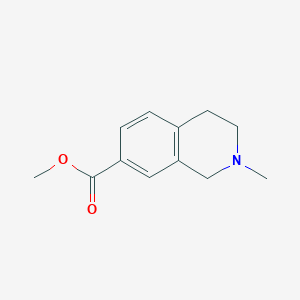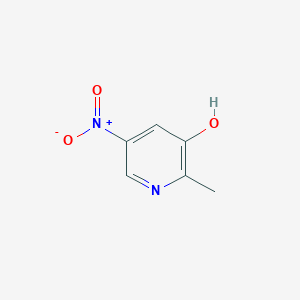
n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide” is a hybrid antimicrobial that combines the effect of two or more agents . It has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . This compound has been investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Synthesis Analysis
The synthesis of this compound involves the combination of thiazole and sulfonamide groups . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4- tert -butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .Scientific Research Applications
Antibacterial Activity
Compounds containing the thiazol-2-yl moiety, such as N-(thiazol-2-yl)benzenesulfonamides, have shown promising antibacterial activity . These compounds, when used in conjunction with cell-penetrating peptides like octaarginine, have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that “n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide” could potentially be used in the development of new antibacterial agents.
Antimicrobial Activity
Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide have been synthesized and evaluated for their antimicrobial activity . This indicates that “n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide” could also be explored for similar antimicrobial applications.
Anti-HIV Activity
The same Schiff and Mannich bases mentioned above have also been evaluated for anti-HIV-1 (IIIB) activity in MT-4 cells . This suggests a potential application of “n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide” in anti-HIV drug development.
Antifungal Activity
Thiazole derivatives have been used in the development of antifungal drugs . Given the structural similarity, “n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide” could potentially be used in the development of new antifungal agents.
Anticancer Activity
Thiazole derivatives have also been used in the development of anticancer drugs . This suggests that “n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide” could potentially be explored for its anticancer properties.
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This indicates that “n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide” could be investigated for its potential use in the treatment of Alzheimer’s disease.
Safety and Hazards
Mechanism of Action
Target of Action
N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide is a synthetic compound that has been investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is based on the presence of thiazole and sulfonamide moieties .
Mode of Action
The mode of action of N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide involves its interaction with bacterial cells. The compound is believed to interact with the bacterial cell membrane, leading to the creation of pores . This disruption of the cell membrane integrity results in the death of the bacterial cells .
Biochemical Pathways
N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide affects the biochemical pathways of bacterial cells. The compound’s interaction with the cell membrane disrupts the normal functioning of the bacteria, leading to cell death
Result of Action
The result of the action of N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide is the death of bacterial cells. The compound disrupts the integrity of the bacterial cell membrane, creating pores that lead to cell death . This results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)imidazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c12-7(11-3-1-8-5-11)10-6-9-2-4-13-6/h1-5H,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNXVPONFDUKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)

